molecular formula C22H33ClN6 B560122 BS-181 hydrochloride CAS No. 1397219-81-6

BS-181 hydrochloride

Cat. No.: B560122
CAS No.: 1397219-81-6
M. Wt: 417
InChI Key: NVIJWMOQODWNFN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

BS-181 HCl, also known as BS-181 hydrochloride, is a highly selective inhibitor of Cyclin-dependent kinase 7 (CDK7) with an IC50 value of 21 nM . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs .

Mode of Action

BS-181 HCl inhibits the activity of CDK7 by blocking the phosphorylation of CDK7 substrates . This inhibition is more than 40-fold selective for CDK7 than for CDK1, 2, 4, 5, 6, or 9 . It also inhibits CDK2 at concentrations lower than 1 μM, but the inhibitory effect is 35-fold less potent than for CDK7 .

Biochemical Pathways

The inhibition of CDK7 by BS-181 HCl affects the cell cycle and transcription processes. CDK7-mediated phosphorylation of RNA polymerase II (Pol II) at active gene promoters permits transcription . By inhibiting CDK7, BS-181 HCl disrupts this process, leading to changes in gene expression and cell cycle progression .

Pharmacokinetics

BS-181 HCl has been found to be stable in vivo with a plasma elimination half-life in mice of 405 minutes after intraperitoneal administration of 10 mg/kg . This suggests that the compound has good bioavailability and is able to reach its target sites in the body effectively.

Result of Action

The inhibition of CDK7 by BS-181 HCl leads to cell cycle arrest and apoptosis . It has been shown to inhibit the growth of a range of cancer cell types, including breast, lung, prostate, and colorectal cancer, with IC50 values in the range of 11.5-37 μM . In MCF-7 cells, BS-181 HCl inhibits the phosphorylation of the CDK7 substrate RNA polymerase II COOH-terminal domain (CTD), promoting cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cell lines .

Biochemical Analysis

Biochemical Properties

BS-181 hydrochloride functions as a selective inhibitor of CDK7, with an IC50 value of 21 nM . It inhibits CDK7 activity by blocking the phosphorylation of CDK7 substrates, which are essential for cell cycle progression and transcription. This compound interacts with several biomolecules, including cyclin H and MAT1, which form the CDK-activating kinase (CAK) complex . This interaction leads to the inhibition of CDK7 activity, resulting in cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, it promotes cell cycle arrest and apoptosis by inhibiting the phosphorylation of CDK7 substrates . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 breast cancer cells, this compound inhibits the phosphorylation of RNA polymerase II, leading to reduced transcription and cell proliferation . Additionally, it has been observed to inhibit the growth of other cancer cell lines, including lung, prostate, and ovarian cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of CDK7. By binding to the CDK7 active site, this compound prevents the phosphorylation of CDK7 substrates, such as RNA polymerase II . This inhibition disrupts the CDK-activating kinase (CAK) complex, leading to cell cycle arrest and apoptosis . The compound’s high selectivity for CDK7 over other CDKs and kinases ensures targeted inhibition, minimizing off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. It has a plasma elimination half-life of 405 minutes in mice after intraperitoneal administration . Long-term studies have shown that this compound can inhibit tumor growth in animal models without significant toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, a dose-dependent reduction in tumor growth has been observed, with 25% and 50% reductions in tumor size after two weeks of treatment at 10 mg/kg/day and 20 mg/kg/day, respectively . Higher doses have not shown significant toxicity, indicating a favorable therapeutic window for this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to CDK7 inhibition. By inhibiting CDK7, the compound affects the phosphorylation of RNA polymerase II and other CDK7 substrates, leading to changes in gene expression and cellular metabolism . The compound’s interaction with the CAK complex and its role in transcription regulation highlight its impact on metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution within tissues ensures its effective inhibition of CDK7 activity, leading to the desired therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK7 . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function within the cell . This localization is crucial for its role in inhibiting transcription and cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BS-181 hydrochloride involves several steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and purification methods. The specific details of industrial production methods are typically proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions: BS-181 hydrochloride primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include various organic solvents, acids, and bases. The specific conditions depend on the desired reaction and product .

Major Products Formed: The major products formed from reactions involving this compound include various substituted derivatives of the pyrazolo[1,5-a]pyrimidine core. These derivatives can have different biological activities and properties .

Properties

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIJWMOQODWNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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